6,7-ADTN.HBr
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-ADTN hydrobromide typically involves the reduction of naphthacene carboxylic acid derivatives followed by bromination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and brominating agents like hydrobromic acid .
Industrial Production Methods
In industrial settings, the production of 6,7-ADTN hydrobromide may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,7-ADTN hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenes .
Scientific Research Applications
6,7-ADTN hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter metabolism and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its dopamine agonist properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
6,7-ADTN hydrobromide exerts its effects by binding to dopamine receptors, particularly the D1 receptor subtype. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Apomorphine: Another dopamine agonist with similar receptor binding properties.
Quinpirole: A selective dopamine D2 receptor agonist.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
6,7-ADTN hydrobromide is unique due to its high affinity for dopamine D1 receptors and its ability to cross the blood-brain barrier effectively. This makes it particularly valuable in neurological research and potential therapeutic applications .
Properties
IUPAC Name |
(6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHIOBQEXZBAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1[NH3+])O)O.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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